molecular formula C6H11NO3Se B14256841 3-(Prop-2-ene-1-seleninyl)-L-alanine CAS No. 326794-79-0

3-(Prop-2-ene-1-seleninyl)-L-alanine

Cat. No.: B14256841
CAS No.: 326794-79-0
M. Wt: 224.13 g/mol
InChI Key: PGERIJCYXOUYLY-ITZCMCNPSA-N
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Description

3-(Prop-2-ene-1-seleninyl)-L-alanine is an organoselenium compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a seleninyl group attached to the alanine amino acid, making it a selenium analog of the more commonly known sulfur-containing amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-ene-1-seleninyl)-L-alanine typically involves the introduction of a seleninyl group to the alanine backbone. One common method is the reaction of L-alanine with selenium dioxide in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate selenoxide, which is then reduced to the desired seleninyl compound.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield. Additionally, the use of catalysts to enhance the reaction rate and selectivity can be explored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-ene-1-seleninyl)-L-alanine undergoes various chemical reactions, including:

    Oxidation: The seleninyl group can be further oxidized to form seleninic acid derivatives.

    Reduction: Reduction reactions can convert the seleninyl group to selenol or selenide forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the seleninyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols, amines, and halides can be employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Seleninic acids and selenones.

    Reduction: Selenols and selenides.

    Substitution: Various substituted alanine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-ene-1-seleninyl)-L-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organoselenium compounds.

    Biology: Studied for its potential role in redox biology and as a mimic of sulfur-containing amino acids in proteins.

    Medicine: Investigated for its antioxidant properties and potential therapeutic applications in diseases related to oxidative stress.

    Industry: Utilized in the development of selenium-based materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(Prop-2-ene-1-seleninyl)-L-alanine involves its ability to participate in redox reactions due to the presence of the seleninyl group. This group can undergo reversible oxidation and reduction, allowing the compound to act as an antioxidant. The molecular targets include various enzymes and proteins involved in cellular redox homeostasis, where it can modulate their activity and protect against oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-2-ene-1-sulfinyl)-L-alanine: A sulfur analog with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.

    Selenomethionine: Another selenium-containing amino acid with distinct biological roles and applications.

Uniqueness

3-(Prop-2-ene-1-seleninyl)-L-alanine is unique due to its specific seleninyl group, which imparts distinct redox properties and reactivity compared to its sulfur analogs. This uniqueness makes it valuable for studying selenium biochemistry and developing selenium-based therapeutic agents.

Properties

CAS No.

326794-79-0

Molecular Formula

C6H11NO3Se

Molecular Weight

224.13 g/mol

IUPAC Name

(2R)-2-amino-3-prop-2-enylseleninylpropanoic acid

InChI

InChI=1S/C6H11NO3Se/c1-2-3-11(10)4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-,11?/m0/s1

InChI Key

PGERIJCYXOUYLY-ITZCMCNPSA-N

Isomeric SMILES

C=CC[Se](=O)C[C@@H](C(=O)O)N

Canonical SMILES

C=CC[Se](=O)CC(C(=O)O)N

Origin of Product

United States

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